molecular formula C11H15NO2 B1224710 benzyl 4-aminobutanoate CAS No. 46347-99-3

benzyl 4-aminobutanoate

Cat. No.: B1224710
CAS No.: 46347-99-3
M. Wt: 193.24 g/mol
InChI Key: XBOKVZLSXVZKLI-UHFFFAOYSA-N
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Description

Benzyl 4-aminobutanoate is a chemical compound with the molecular formula C11H15NO2 It is an ester derivative of 4-aminobutanoic acid, where the carboxyl group is esterified with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-aminobutanoate can be synthesized through the esterification of 4-aminobutanoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction efficiency. The final product is typically obtained through distillation or crystallization processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-aminobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

Benzyl 4-aminobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating neurotransmitter activity due to its structural similarity to gamma-aminobutyric acid (GABA).

    Medicine: Explored for its potential therapeutic effects in neurological disorders and as a prodrug for delivering 4-aminobutanoic acid.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl 4-aminobutanoate involves its hydrolysis to release 4-aminobutanoic acid, which can interact with GABA receptors in the nervous system. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in conditions such as anxiety and epilepsy. The benzyl group may also enhance the compound’s lipophilicity, improving its ability to cross biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-aminobenzoate: An ester derivative of 4-aminobenzoic acid with similar synthetic routes and applications.

    Benzyl 4-aminopentanoate: An ester derivative of 4-aminopentanoic acid with comparable chemical properties and reactions.

Uniqueness

Benzyl 4-aminobutanoate is unique due to its specific structure, which combines the properties of both benzyl esters and 4-aminobutanoic acid derivatives. This combination allows it to serve as a versatile intermediate in organic synthesis and a potential therapeutic agent in medicine .

Properties

IUPAC Name

benzyl 4-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOKVZLSXVZKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963555
Record name Benzyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46347-99-3
Record name gamma-Aminobutyric acid benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046347993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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